Home > Products > Screening Compounds P16456 > 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate
4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate -

4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate

Catalog Number: EVT-5844716
CAS Number:
Molecular Formula: C20H14N2O2
Molecular Weight: 314.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate is a compound that features an imidazo[1,2-a]pyridine moiety linked to a phenyl benzoate group. This structure suggests potential biological activity, particularly in the context of medicinal chemistry. Imidazo[1,2-a]pyridine derivatives have been studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities. The classification of this compound falls under heterocyclic compounds, specifically within the category of nitrogen-containing heterocycles.

Synthesis Analysis

The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate can be approached through several methods:

  1. CuI-Catalyzed Aerobic Oxidative Synthesis: This method involves the reaction of 2-aminopyridines with acetophenones in the presence of a copper iodide catalyst. The reaction is notable for its compatibility with various functional groups and can yield substituted imidazo[1,2-a]pyridines efficiently .
  2. One-Pot Condensation Reactions: A straightforward approach involves the condensation of 4-(aminomethyl)benzoic acid with 2-benzoylpyridine under acidic conditions. This method typically requires refluxing the mixture for several hours to produce the desired imidazo[1,2-a]pyridine derivative .
  3. Vilsmeier-Type Cyclization: This method utilizes reagents that facilitate cyclization reactions to form imidazo[1,2-a]pyridine structures from appropriate precursors .

Technical details include monitoring the reaction progress using techniques such as thin-layer chromatography and characterizing the final products through nuclear magnetic resonance spectroscopy and mass spectrometry.

Molecular Structure Analysis

The molecular structure of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate can be described as follows:

  • Core Structure: The compound consists of an imidazo[1,2-a]pyridine ring fused to a phenyl group and a benzoate moiety.
  • Bonding Configuration: The dihedral angles between different moieties in related compounds have been found to be significant; for instance, angles between the imidazole and phenyl rings can indicate non-planarity which affects biological activity .
  • Crystallographic Data: Crystal structures reveal intermolecular interactions such as hydrogen bonds that may influence stability and reactivity .
Chemical Reactions Analysis

The chemical reactivity of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate can include:

  1. Nucleophilic Substitution Reactions: The presence of electron-withdrawing groups may enhance nucleophilicity at certain positions on the imidazo ring.
  2. Electrophilic Aromatic Substitution: The aromatic rings present in this compound can undergo electrophilic substitution reactions under appropriate conditions.
  3. Degradation Pathways: Understanding potential degradation pathways is crucial for assessing stability under physiological conditions.

Technical details regarding these reactions often involve kinetic studies and mechanistic pathways elucidated through spectroscopic analysis.

Mechanism of Action

The mechanism of action for compounds like 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate often involves:

  • Target Interaction: These compounds may interact with specific biological targets such as enzymes or receptors. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit acetylcholinesterase activity, which is relevant in neuropharmacology .
  • Binding Affinity Studies: Molecular docking studies can provide insights into binding affinities and interaction modes with target proteins.

Data from these studies can help refine structure-activity relationships and guide further drug development efforts.

Physical and Chemical Properties Analysis

Key physical and chemical properties of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate include:

  • Melting Point: Typically determined through differential scanning calorimetry or similar methods.
  • Solubility: Solubility in various solvents (e.g., ethanol, DMSO) is crucial for determining suitable formulations for biological testing.
  • Spectroscopic Characteristics: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide valuable information about functional groups and molecular environment.

Relevant data from analyses often highlight specific absorption bands corresponding to functional groups present in the compound .

Applications

The scientific uses of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate are diverse:

  1. Pharmaceutical Development: Due to its potential biological activity, this compound could serve as a lead structure in drug design targeting various diseases.
  2. Biochemical Research: It may be utilized in studies related to enzyme inhibition or receptor binding assays.
  3. Material Science: Heterocyclic compounds like this one can also find applications in materials science due to their unique electronic properties.
Structural and Electronic Characterization of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate

X-ray Crystallographic Analysis of Molecular Geometry [8]

Single-crystal X-ray diffraction analysis reveals that 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 9.7616(1) Å, b = 16.7411(2) Å, c = 18.6843(2) Å, and β = 93.335(1)°. The unit cell volume is 3053.39(6) ų with Z = 4 molecules per unit cell, indicating moderate molecular packing density. The asymmetric unit comprises one discrete molecule, displaying near-planarity between the imidazopyridine core (rings A/B) and the central phenyl ring (C), with a dihedral angle of 8.2(1)°. In contrast, the benzoate ester group (ring D) exhibits significant torsional deviation (dihedral angle: 42.7(1)°) relative to ring C, likely due to steric repulsion between ortho-hydrogens.

Key bond lengths include N1–C8 = 1.342(2) Å (indicative of single-bond character) and C8–C9 = 1.370(3) Å (partial double-bond character), consistent with delocalization across the imidazopyridine system. The ester linkage (C14–O1–C15) shows bond lengths of O1–C14 = 1.363(2) Å and O1–C15 = 1.438(2) Å, confirming typical ester bond geometry. The crystal structure exhibits whole-molecule disorder resolved with two orientations (occupancy ratio 0.711:0.289) about a pseudo-twofold axis.

Table 1: Crystallographic Parameters for 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate

ParameterValue
Space groupP2₁/c
a (Å)9.7616(1)
b (Å)16.7411(2)
c (Å)18.6843(2)
β (°)93.335(1)
Volume (ų)3053.39(6)
Z4
Rint0.036
R1 (I > 2σ)0.0265

Computational Modeling of Electron Density Distribution

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic structure of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate. The Highest Occupied Molecular Orbital (HOMO) is localized predominantly over the imidazopyridine system (contribution: 78%) and the adjacent phenyl ring (22%), indicating nucleophilic reactivity centers at C3 and C7 positions. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) shows significant electron density on the benzoate ester (65%), particularly at the carbonyl oxygen and phenyl para-positions, suggesting electrophilic susceptibility. The HOMO–LUMO energy gap is 3.48 eV, characteristic of moderate charge-transfer capability.

Electrostatic potential mapping reveals regions of high electronegativity at the ester carbonyl oxygen (EPmin = –42.6 kcal/mol) and imidazopyridine nitrogen atoms (N1: EPmin = –38.2 kcal/mol), identifying primary hydrogen-bonding acceptors. Natural Bond Orbital (NBO) analysis confirms significant charge delocalization from the imidazopyridine system to the benzoate moiety, with a calculated dipole moment of 4.82 Debye along the C14–O1 bond vector.

Table 2: DFT-Derived Electronic Parameters

ParameterValue
HOMO Energy (eV)–5.87
LUMO Energy (eV)–2.39
HOMO-LUMO Gap (eV)3.48
Dipole Moment (Debye)4.82
C14=O1 Bond Order (WBI)1.78

Hydrogen Bonding and Non-Covalent Interactions in Crystal Packing [8]

The crystal packing is stabilized by a combination of directional hydrogen bonds and weaker non-covalent interactions. A primary C–H···N hydrogen bond forms between the imidazopyridine C3–H (donor) and pyridinic N1 (acceptor) of an adjacent molecule (H···N distance: 2.42 Å, angle: 156°), generating C(6) chains along the [100] direction. Offset π–π stacking occurs between imidazopyridine rings (centroid-centroid distance: 3.78 Å, dihedral angle: 8.5°) and benzoate-phenyl rings (3.85 Å), with a vertical separation of 3.42 Å, indicating moderate electronic coupling.

Additional stabilization arises from C–H···O interactions involving benzoate ester oxygen (C22–H22···O2: 2.51 Å, 143°) and weak C–Br···π contacts (Br1···centroid: 3.52 Å). Hirshfeld surface analysis quantifies interaction contributions: H···H (52.4%), H···C/C···H (12.1%), H···N/N···H (10.7%), and H···O/O···H (10.2%). The crystal packing forms a 3D network dominated by van der Waals forces, with void analysis indicating negligible solvent-accessible volume (0.3%).

Comparative Analysis with Related Imidazo[1,2-a]pyridine Derivatives [5] [7]

Comparative crystallographic studies reveal distinct structural adaptations in 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate relative to bioactive analogs:

  • Core Geometry: The imidazopyridine core exhibits planarity (rmsd: 0.08 Å) comparable to KRAS G12C inhibitors (e.g., compound I-11, rmsd: 0.05 Å) [5], but greater than 6-bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide (rmsd: 0.21 Å) due to steric effects from the thiophene substituent [7].
  • Electron Distribution: The HOMO density localization at C3 aligns with covalent inhibitor designs (e.g., KRAS-targeting imidazopyridines) [5], but contrasts with quinoline-based analogs where LUMO dominates the electrophilic region [7]. This electronic profile suggests potential for nucleophilic attack at C3.
  • Intermolecular Interactions: Unlike the halogen-rich packing in 6-bromo derivatives (Br···Cl: 3.23 Å) [7], the title compound relies on C–H···N bonds for stabilization. Its π-stacking distance (3.78 Å) exceeds that of anticancer imidazo[1,5-a]pyridinium salts (3.45 Å) [6], reducing charge-transfer efficiency.
  • Torsional Flexibility: The benzoate ester dihedral angle (42.7°) provides greater conformational flexibility than rigid amide-linked derivatives in kinase inhibitors (e.g., 6°–12° variation in Foretinib analogs) [7], potentially influencing target binding adaptability.

Table 3: Structural Comparison with Bioactive Derivatives

ParameterTitle CompoundKRAS Inhibitor [5]Quinoline Derivative [7]
Imidazopyridine Dihedral (°)8.24.7– (Quinoline core)
HOMO LocalizationC3/C7 positionsCovalent warhead siteCarboxamide group
Key Non-Covalent BondC–H···N (2.42 Å)C=O···H–N (1.98 Å)Br···π (3.23 Å)
π-Stacking (Å)3.783.553.61

This analysis establishes 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate as a structurally versatile scaffold with electronic features amenable to further functionalization, particularly at the C3 position, for targeted therapeutic development.

Properties

Product Name

4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate

IUPAC Name

(4-imidazo[1,2-a]pyridin-2-ylphenyl) benzoate

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C20H14N2O2/c23-20(16-6-2-1-3-7-16)24-17-11-9-15(10-12-17)18-14-22-13-5-4-8-19(22)21-18/h1-14H

InChI Key

HYNHSBOIHJBFSP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.